molecular formula C15H22N2O B2453007 N-((1-phenylpyrrolidin-2-yl)methyl)butyramide CAS No. 1797704-20-1

N-((1-phenylpyrrolidin-2-yl)methyl)butyramide

Cat. No. B2453007
CAS RN: 1797704-20-1
M. Wt: 246.354
InChI Key: LXLPQIHZVVNPIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-((1-phenylpyrrolidin-2-yl)methyl)butyramide” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “N-((1-phenylpyrrolidin-2-yl)methyl)butyramide” is characterized by the presence of a pyrrolidine ring . The InChI code for a similar compound, (1-phenylpyrrolidin-2-yl)methanamine, is 1S/C11H16N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,12H2 .


Chemical Reactions Analysis

The pyrrolidine ring in “N-((1-phenylpyrrolidin-2-yl)methyl)butyramide” can undergo various chemical reactions . For example, the pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid can lead to the formation of new compounds .

Safety and Hazards

The safety data sheet for a similar compound, Butyramide, indicates that it is harmful if swallowed . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-7-15(18)16-12-14-10-6-11-17(14)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLPQIHZVVNPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1CCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-phenylpyrrolidin-2-yl)methyl)butyramide

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